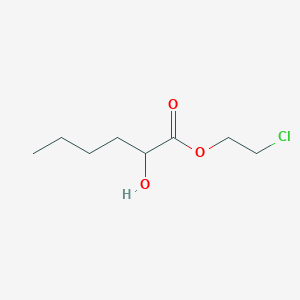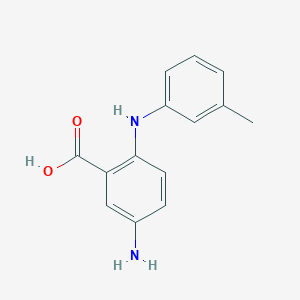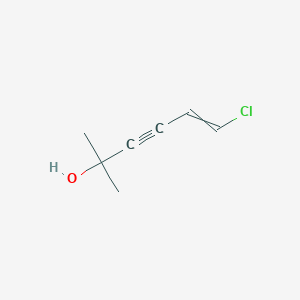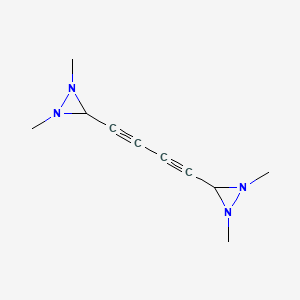
3,3'-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is a unique organic compound characterized by its two diaziridine rings connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) typically involves the following steps:
Formation of the Buta-1,3-diyne Linker: This can be achieved through a Glaser coupling reaction, where two terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant.
Introduction of Diaziridine Rings: The diaziridine rings can be introduced through a cyclization reaction involving appropriate precursors such as aziridines and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diaziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The buta-1,3-diyne linker provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline groups instead of diaziridine rings.
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of diaziridine rings.
Uniqueness
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is unique due to its combination of diaziridine rings and a buta-1,3-diyne linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
400602-42-8 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-[4-(1,2-dimethyldiaziridin-3-yl)buta-1,3-diynyl]-1,2-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N4/c1-11-9(12(11)2)7-5-6-8-10-13(3)14(10)4/h9-10H,1-4H3 |
InChI Key |
KKYGVNJOMLUNTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N1C)C#CC#CC2N(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


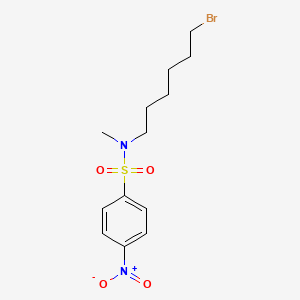
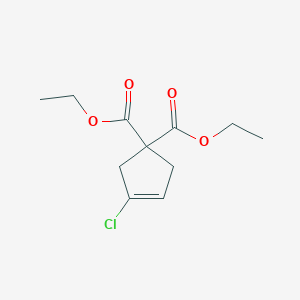
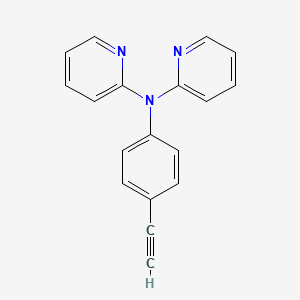
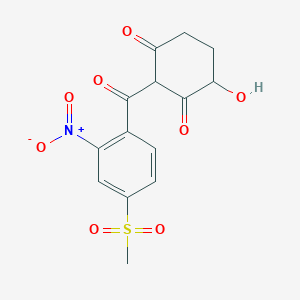
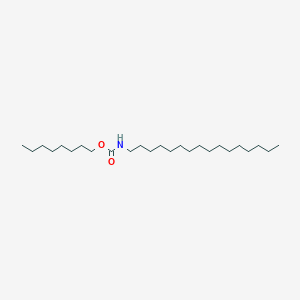
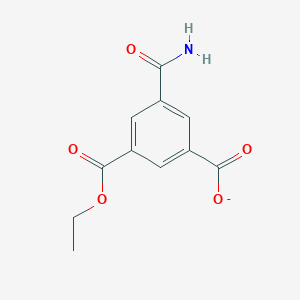
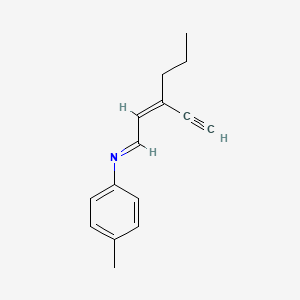
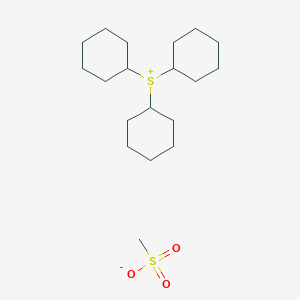
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

